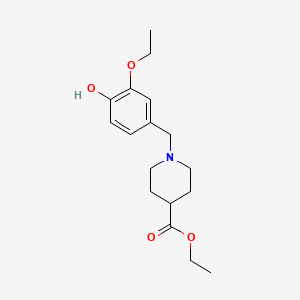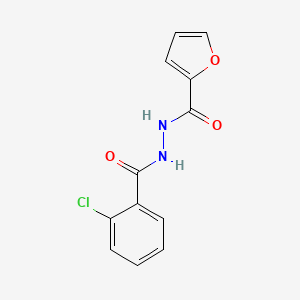![molecular formula C20H15N3O2 B5885431 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide, also known as BMN-673, is a poly ADP-ribose polymerase (PARP) inhibitor that has been extensively studied in the field of cancer research. PARP inhibitors have shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is a highly potent and selective PARP inhibitor. It binds to the PARP enzyme and prevents it from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be more effective than other PARP inhibitors in preclinical studies.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be effective in patients with BRCA mutations, which are commonly found in breast and ovarian cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is highly potent and selective, making it an effective tool for studying the role of PARP in DNA repair. However, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is expensive and may not be readily available in all labs.
Orientations Futures
There are several future directions for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide research. One area of interest is the development of combination therapies, where N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide therapy. Finally, there is ongoing research into the use of PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide involves several steps, including the condensation of 5-methyl-2-aminobenzoxazole with 3-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring. The resulting compound is then coupled with isonicotinamide to form N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide.
Applications De Recherche Scientifique
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide work by blocking the PARP enzyme, which is involved in DNA repair. By inhibiting this enzyme, cancer cells are unable to repair DNA damage, leading to cell death.
Propriétés
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-6-18-17(11-13)23-20(25-18)15-3-2-4-16(12-15)22-19(24)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYROPTDDZWWIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6352092 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)
![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
